molecular formula C11H9BrN2O2 B1470301 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1522018-93-4

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1470301
CAS No.: 1522018-93-4
M. Wt: 281.1 g/mol
InChI Key: SCNPVPZYJBMTKK-UHFFFAOYSA-N
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Description

6-(4-Bromobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 1522018-93-4) is a bromobenzyl-substituted derivative of the pyrimidine-dione heterocycle, a scaffold of fundamental importance in medicinal chemistry and nucleic acid research. With a molecular formula of C11H9BrN2O2 and a molecular weight of 281.1054 g/mol, this compound serves as a versatile chemical building block . The pyrimidine-2,4(1H,3H)-dione core is structurally analogous to uracil, a foundational component of RNA, making this compound and its derivatives highly relevant in the design of novel bioactive molecules . Recent scientific literature highlights the significant research value of such uracil-based hybrids, particularly in the development of cytotoxic agents . The variation of the benzyl moiety at the 6-position of the pyrimidine ring is a recognized strategy in structure-activity relationship (SAR) studies to modulate biological potency . Researchers are actively exploiting this molecular framework to design and synthesize hybrid compounds for evaluating antiproliferative activity against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) . The presence of the bromine atom offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, enabling sophisticated structure-based drug discovery efforts. This product is intended for research purposes as a chemical intermediate or reference standard in pharmaceutical development and investigative biochemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNPVPZYJBMTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of β-Ketoester Intermediate

A key intermediate in the synthesis is the β-ketoester, which can be prepared via:

  • Blaise reaction : Reaction of a cyano compound with a bromoester to yield β-ketoester.
  • Alternative route : Condensation of carboxylic acid derivatives (e.g., 4-bromobenzoic acid) with diethyl malonate derivatives under basic conditions, as an economical alternative to Blaise reaction.

Cyclization to Pyrimidine-2,4-dione Core

Cyclization involves reacting the β-ketoester with urea or thiourea under reflux conditions to form the pyrimidine-2,4-dione ring system. This step often requires:

  • Acidic or basic catalysis.
  • Heating in solvents such as ethanol or acetic acid.
  • Purification by recrystallization or chromatography.

Representative Synthetic Scheme (Adapted from Literature)

Step Reaction Description Reagents/Conditions Yield (%)
1 Synthesis of β-ketoester intermediate Blaise reaction or condensation with diethyl malonate 70–85
2 Cyclization with urea/thiourea to form pyrimidine-2,4-dione Reflux in ethanol or acetic acid 65–90
3 Alkylation with 4-bromobenzyl bromide K2CO3, DMF, 50°C, 12 h 60–80
OR Suzuki coupling of brominated pyrimidine intermediate with 4-bromobenzyl boronic acid Pd(PPh3)4, K2CO3, toluene/H2O, 90°C, 24 h 55–75

Experimental Notes and Optimization

  • Solubility and formulation : The compound and intermediates may require physical methods such as vortexing, ultrasound, or mild heating to aid dissolution during preparation or formulation steps.
  • Purification : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is standard for isolating pure compounds.
  • Reaction monitoring : TLC and HPLC are used to monitor reaction progress and purity.
  • Safety : Handling of brominated reagents requires appropriate safety measures due to potential toxicity and reactivity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Alkylation 4-bromobenzyl bromide, base (K2CO3) DMF, 25–80°C, 12 h Simple, direct substitution May require protection of other functional groups
Suzuki Coupling Brominated pyrimidine, 4-bromobenzyl boronic acid, Pd catalyst Toluene/H2O, 80–100°C, inert atmosphere Versatile, allows structural diversity Requires palladium catalyst, longer reaction time
Blaise Reaction (β-ketoester prep) Cyano compound, bromoester Organic solvent, reflux Efficient β-ketoester formation Sensitive to moisture, requires careful handling
Cyclization β-ketoester, urea/thiourea Reflux in ethanol/acetic acid High yield pyrimidine core Requires precise temperature control

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution reactions: The pyrimidine ring can undergo substitution reactions at different positions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.

    Biological studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial applications: Potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 6-Position

The biological and physicochemical properties of pyrimidine-2,4-diones are highly dependent on the substituent at the 6-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine-2,4-dione Derivatives
Compound Name Substituent at 6-Position Melting Point (°C) Yield (%) Key Applications Evidence Source
6-(4-Bromobenzyl)pyrimidine-2,4-dione 4-Bromobenzyl Not reported Not reported Antiviral (hypothetical)
6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione 4-Fluorophenylthio 185–187 77 HIV RT inhibition
3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4-dione 4-Fluorobenzyl + trifluoromethyl Not reported Not reported Herbicidal (98% efficacy)
6-[(4-Bromophenyl)amino]-1,3-dimethylpyrimidine-2,4-dione 4-Bromophenylamino Not reported Not reported Anticancer/antiviral (hypothetical)
1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione 4-tert-Butylbenzyl Not reported Not reported Herbicidal/antiviral
Key Observations:

This contrasts with trifluoromethyl groups (e.g., in ), which are strongly electronegative and lipophilic, enhancing herbicidal activity .

Steric Considerations : The tert-butyl group in 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione provides steric hindrance, which may limit conformational flexibility compared to the smaller 4-fluorophenylthio group in .

Biological Activity: Antiviral Potential: Arylthio derivatives (e.g., 12h in ) exhibit HIV RT inhibition, suggesting that the 4-bromobenzyl group could similarly target viral enzymes due to halogen bonding . Herbicidal Activity: The trifluoromethyl derivative in showed 98% efficacy against Brassica napus, highlighting the importance of fluorine substituents in agrochemical applications .

Pharmacokinetic and Computational Insights

  • HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine derivatives () exhibited HOMO-LUMO gaps of 3.91–4.10 eV, suggesting moderate reactivity. The bromobenzyl group’s electron-withdrawing nature may further reduce this gap, enhancing electrophilic interactions .
  • Molecular Docking : For herbicidal activity, trifluoromethyl derivatives (e.g., 2o in ) showed strong hydrogen bonding with Arg98 and π–π interactions with FAD in Nicotiana tabacum PPO. The bromobenzyl group’s bulk may hinder similar interactions unless compensatory hydrophobic binding occurs .

Biological Activity

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound's chemical structure features a bromobenzyl group attached to a pyrimidine dione core, which is crucial for its biological activity. The synthesis typically involves multi-step reactions that can include the use of various reagents and conditions. For instance, one study outlines a method involving the reaction of 4-bromobenzylamine with pyrimidine derivatives under specific conditions to yield the target compound with high purity and yield .

Antimicrobial Activity

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione exhibits notable antimicrobial properties. Research has shown that it possesses inhibitory effects against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It was evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved .

Case Studies

  • Antimicrobial Efficacy : A detailed investigation into the compound's effectiveness against resistant strains of bacteria highlighted its potential as a lead compound for developing new antibiotics. The study utilized a series of derivatives to assess structure-activity relationships (SAR), revealing that modifications at the bromobenzyl position significantly influenced antimicrobial potency .
  • Anticancer Studies : Another case study focused on the compound's effects on human cancer cell lines, where it was found to inhibit cell proliferation significantly. The results indicated that the presence of the bromobenzyl group was essential for enhancing cytotoxicity compared to other analogs without this substitution .

The biological activity of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione is thought to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. Computational studies have suggested that the compound may bind effectively to target enzymes or receptors involved in these processes, leading to its observed biological effects .

Q & A

Basic: What are the common synthetic routes for 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves alkylation or condensation reactions. A representative method includes:

  • Step 1: Reacting pyrimidine-2,4(1H,3H)-dione derivatives with 4-bromobenzyl halides (e.g., benzyl chlorides) in a polar aprotic solvent like DMF, using potassium carbonate as a base. This promotes nucleophilic substitution at the N1 or N3 position of the pyrimidine ring .
  • Step 2: Purification via recrystallization from ethanol or water to obtain crystalline solids (yields ~60–75%) .
    Key Considerations:
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress with TLC (silica gel, chloroform/methanol eluent) .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

  • 1H NMR: Identifies substitution patterns. For example, the 4-bromobenzyl group shows aromatic protons as doublets (δ 7.2–7.5 ppm) and a benzylic CH2 signal (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry (MS): ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 335.2 for C11H9BrN2O2) .
  • X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and bromobenzyl group (e.g., 62–70°), critical for understanding steric effects .

Advanced: How can alkylation efficiency be optimized during synthesis?

Answer:
Optimization variables include:

  • Solvent: DMF enhances solubility of intermediates compared to acetone .
  • Base: Potassium carbonate outperforms weaker bases (e.g., NaHCO3) in deprotonating the pyrimidine ring .
  • Temperature: Reflux (~80°C) accelerates reaction but may require shorter durations (4–6 hr) to avoid side products .

Table 1: Alkylation Optimization Comparison

ConditionYield (%)Purity (HPLC)Reference
DMF, K2CO3, RT, 10 hr6598.5
DMF, K2CO3, 80°C, 4 hr7897.8

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

  • Structural Modifications: Introduce polar groups (e.g., hydroxyl, methoxy) to the benzyl moiety to enhance aqueous solubility .
  • Formulation: Use co-solvents like DMSO (≤5% v/v) or prepare prodrugs (e.g., phosphate esters) .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media vs. 10% FBS) .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation, which may explain variability in IC50 values .
  • Structural Confirmation: Re-validate compound identity via LC-MS and NMR for batches showing discrepancies .

Advanced: What are the design principles for derivatives with enhanced kinase inhibition?

Answer:

  • Scaffold Hybridization: Fuse pyrrolo[2,3-d]pyrimidine cores (e.g., from ) to introduce planar aromaticity for ATP-binding pocket interactions.
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF3) at the 6-position improve binding affinity to tyrosine kinases .
  • SAR Analysis: Prioritize derivatives with ≤100 nM IC50 against VEGFR2 or EGFR in preliminary screens .

Basic: How is bromine incorporation verified in the final compound?

Answer:

  • Elemental Analysis: Confirm Br content via combustion analysis (theoretical ~23.8% for C11H9BrN2O2) .
  • XPS or EDX: Detect bromine peaks (~70 eV in XPS) in solid-state samples .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (e.g., bromination) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using GROMACS .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and goggles.
  • Ventilation: Use fume hoods due to potential dust formation .
  • Storage: Keep in airtight containers at 4°C, away from light .

Advanced: How to scale up synthesis without compromising yield?

Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for alkylation steps .
  • Catalyst Recycling: Recover K2CO3 via filtration and reuse in subsequent batches .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione

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